PF-06767832

説明

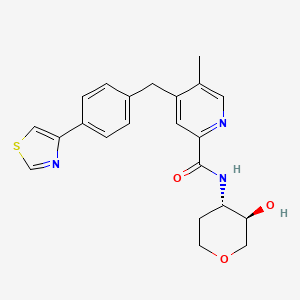

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c1-14-10-23-19(22(27)25-18-6-7-28-11-21(18)26)9-17(14)8-15-2-4-16(5-3-15)20-12-29-13-24-20/h2-5,9-10,12-13,18,21,26H,6-8,11H2,1H3,(H,25,27)/t18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZZHFMLRHJXTO-RXVVDRJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1CC2=CC=C(C=C2)C3=CSC=N3)C(=O)NC4CCOCC4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C=C1CC2=CC=C(C=C2)C3=CSC=N3)C(=O)N[C@H]4CCOC[C@@H]4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Structure-Activity Relationship of PF-06767832: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of PF-06767832, a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). Developed by Pfizer, this compound has been a significant tool in understanding the therapeutic potential and inherent liabilities of selective M1 activation for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[1][2] This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological and experimental frameworks.

Core Compound Profile: this compound

This compound, chemically known as N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide, emerged from a series of M1-selective pyridone and pyridine amides.[1] It is characterized as a PAM-agonist, meaning it not only enhances the effect of the endogenous ligand acetylcholine but also possesses intrinsic agonist activity at the M1 receptor.[3][4] This dual activity is a key aspect of its pharmacological profile.

Structure-Activity Relationship Insights

The development of this compound involved systematic modifications of a pyridine carboxamide scaffold to optimize potency, selectivity, and pharmacokinetic properties. The key pharmacophores and their contributions to the activity are outlined below.

Table 1: Key Structural Modifications and Their Impact on M1 PAM Activity

| Moiety | Position/Modification | Observation |

| Pyridine Core | Pyridone vs. Pyridine | Pyridine core generally maintained or improved potency over the pyridone series. |

| Amide Substituent | (3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl | This specific stereochemistry was found to be optimal for potency and physicochemical properties. |

| Benzyl Group | 4-position of the pyridine ring | Essential for activity; serves as a linker to the biaryl system. |

| Biaryl System | 4-(1,3-thiazol-4-yl) | Introduction of the thiazole ring significantly enhanced M1 potency and selectivity. |

| Pyridine Methyl Group | 5-position of the pyridine ring | Contributes to the overall binding and favorable property profile. |

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound, providing a quantitative basis for its characterization.

Table 2: In Vitro Potency and Selectivity of this compound

| Assay | Receptor | Species | EC50 / IC50 (nM) | % Max Response (vs. ACh) |

| PAM Activity (IP1 Accumulation) | M1 | Human | 18 | 100 |

| M2 | Human | >30,000 | - | |

| M3 | Human | >30,000 | - | |

| M4 | Human | 1,800 | 100 | |

| M5 | Human | 43 | 100 | |

| Agonist Activity (IP1 Accumulation) | M1 | Human | 130 | 88 |

Table 3: In Vivo Pharmacokinetic and Efficacy Data for this compound

| Species | Dose (mg/kg, p.o.) | Brain Cmax (nM) | Unbound Brain Cmax (nM) | Efficacy Model | Outcome |

| Rat | 1 | 240 | 48 | Amphetamine-induced hyperlocomotion | Reversal of hyperlocomotion[3] |

| Rat | 1 | - | - | Amphetamine-disrupted prepulse inhibition (PPI) | Attenuation of PPI deficit[3][5] |

| Rat | - | - | - | Scopolamine-induced deficits in Morris water maze | Reversal of cognitive deficits[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the characterization of this compound.

In Vitro IP1 Accumulation Assay

This functional assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation, to determine the potency and efficacy of compounds at muscarinic receptors.

-

Cell Culture: CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors are cultured in appropriate media.

-

Assay Procedure:

-

Cells are plated in 96-well plates and grown to confluency.

-

The cells are then incubated with the assay buffer containing a LiCl solution.

-

For PAM mode, cells are treated with a range of concentrations of the test compound (e.g., this compound) in the presence of an EC20 concentration of acetylcholine.

-

For agonist mode, cells are treated with a range of concentrations of the test compound alone.

-

The plates are incubated for a specified time (e.g., 60 minutes) at 37°C.

-

-

Detection: The reaction is stopped, and the cells are lysed. The concentration of accumulated IP1 is determined using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

-

Data Analysis: The data are normalized to the response of a maximal concentration of acetylcholine and fitted to a four-parameter logistic equation to determine EC50 and maximal response values.

In Vivo Behavioral Models

Amphetamine-Induced Hyperlocomotion in Rats: This model is used to assess the antipsychotic-like potential of a compound.

-

Animals: Male Sprague-Dawley rats are used.

-

Procedure:

-

Animals are habituated to the locomotor activity chambers.

-

Rats are pre-treated with the vehicle or this compound at various doses (e.g., p.o.).

-

After a set pre-treatment time, rats are administered amphetamine (e.g., 1 mg/kg, s.c.) to induce hyperlocomotion.

-

Locomotor activity (e.g., distance traveled) is recorded for a defined period.

-

-

Data Analysis: The total distance traveled is compared between treatment groups using appropriate statistical methods (e.g., ANOVA).

Visualizing the Framework

The following diagrams illustrate the signaling pathway of M1 receptors, the general workflow for evaluating a PAM-agonist, and the logical progression of the SAR studies that led to this compound.

Caption: M1 muscarinic receptor signaling pathway activated by a PAM-agonist.

References

- 1. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. portlandpress.com [portlandpress.com]

- 5. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

PF-06767832: An In-depth Technical Guide on its M1 Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the M1 muscarinic acetylcholine receptor selectivity profile of PF-06767832, a potent and selective positive allosteric modulator (PAM). The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and medicinal chemistry.

Introduction

This compound is a novel small molecule that has been identified as a high-quality M1 selective positive allosteric modulator (PAM).[1][2] In some functional assays, it also exhibits agonist activity, leading to its classification as a PAM-agonist.[3] The development of M1 selective compounds like this compound is a promising therapeutic strategy for cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia.[1][2] This is due to the high expression of M1 receptors in brain regions critical for cognition.[4] The key advantage of M1 PAMs is their potential to enhance cholinergic neurotransmission with greater subtype selectivity compared to orthosteric agonists, thereby minimizing the cholinergic side effects mediated by other muscarinic receptor subtypes (M2-M5).[1][2]

M1 Receptor Selectivity Profile: Quantitative Data

The selectivity of this compound for the M1 receptor over other muscarinic subtypes is a critical aspect of its pharmacological profile. The following tables summarize the available quantitative data on its binding affinity and functional potency.

Table 1: Muscarinic Receptor Binding Affinity of this compound

| Receptor Subtype | Assay Type | Radioligand | Test System | Ki (nM) |

| M1 | Radioligand Displacement | [³H]-NMS | CHO-K1 cells | Not Reported |

| M2 | Radioligand Displacement | [³H]-NMS | CHO-K1 cells | > 30,000 |

| M3 | Radioligand Displacement | [³H]-NMS | CHO-K1 cells | > 30,000 |

| M4 | Radioligand Displacement | [³H]-NMS | CHO-K1 cells | Not Reported |

| M5 | Radioligand Displacement | [³H]-NMS | CHO-K1 cells | Not Reported |

Data sourced from Davoren et al., J Med Chem, 2016, 59(13), 6313-6328. While specific Ki values for M1, M4, and M5 were not provided in the primary publication, the compound is described as a potent and selective M1 PAM.

Table 2: Muscarinic Receptor Functional Activity of this compound

| Receptor Subtype | Assay Type | Cellular Response | Test System | EC50 (nM) | % Max Response (vs. ACh) |

| M1 | Calcium Mobilization | Increase in intracellular Ca²⁺ | CHO-K1 cells | 160 | 78 |

| M2 | Not Reported | - | - | > 30,000 | - |

| M3 | Not Reported | - | - | > 30,000 | - |

| M4 | Not Reported | - | - | Not Reported | - |

| M5 | Not Reported | - | - | Not Reported | - |

Data sourced from Davoren et al., J Med Chem, 2016, 59(13), 6313-6328. The publication states that this compound is devoid of mAChR M2/M3 subtype activity.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the M1 receptor selectivity profile of this compound.

Radioligand Displacement Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the M1, M2, and M3 muscarinic receptor subtypes.

Materials:

-

CHO-K1 cell membranes stably expressing human M1, M2, or M3 receptors.

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

This compound (test compound).

-

Atropine (non-selective muscarinic antagonist for determining non-specific binding).

-

Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).

-

96-well filter plates.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: CHO-K1 cells expressing the receptor of interest are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of [³H]-NMS (typically at its Kd for the receptor).

-

Increasing concentrations of this compound or atropine (for non-specific binding).

-

The cell membrane preparation.

-

-

Incubation: The plates are incubated for a specific time (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through the 96-well filter plates using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filter plates are dried, and scintillation fluid is added to each well. The radioactivity on the filters is then quantified using a scintillation counter.

-

Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

Objective: To determine the functional potency (EC50) and efficacy of this compound at the M1 muscarinic receptor.

Materials:

-

CHO-K1 cells stably expressing the human M1 receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound (test compound).

-

Acetylcholine (ACh) as the reference agonist.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

A fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: CHO-K1 cells expressing the M1 receptor are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

-

Compound Addition: The plate is placed in the fluorescence plate reader. The instrument adds varying concentrations of this compound to the wells.

-

Fluorescence Measurement: The plate reader measures the fluorescence intensity in each well over time. An increase in intracellular calcium concentration upon receptor activation leads to an increase in fluorescence.

-

Data Analysis: The change in fluorescence intensity (ΔF) is calculated for each well. The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined by plotting the ΔF against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. The efficacy is typically expressed as a percentage of the maximal response induced by the reference agonist, acetylcholine.

Signaling Pathways and Experimental Workflows

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by an agonist or potentiation by a PAM, the following signaling cascade is initiated:

Experimental Workflow for M1 Receptor Selectivity Profiling

The determination of the selectivity profile of a compound like this compound involves a series of in vitro assays to assess its binding affinity and functional activity at the target receptor (M1) and related off-target receptors (M2-M5).

Conclusion

This compound is a potent M1 positive allosteric modulator with a high degree of selectivity against the M2 and M3 muscarinic receptor subtypes.[1][2] This selectivity is a key feature that makes it a valuable tool for studying the physiological roles of the M1 receptor and a promising starting point for the development of novel therapeutics for cognitive disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this and similar compounds. Further characterization of its activity at M4 and M5 receptors would provide a more complete understanding of its selectivity profile.

References

- 1. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

In-Depth Technical Guide: PF-06767832 Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06767832 is a potent and selective positive allosteric modulator (PAM) and agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR). Developed by Pfizer, this small molecule has been investigated for its potential therapeutic benefits in cognitive disorders such as Alzheimer's disease and schizophrenia. This document provides a comprehensive technical overview of the binding affinity and kinetics of this compound, including detailed experimental methodologies and a summary of its interaction with the M1 receptor.

Introduction

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating cognitive functions, including learning and memory. Selective activation of the M1 receptor is a promising therapeutic strategy for neurological disorders characterized by cholinergic deficits. This compound acts as a PAM-agonist, meaning it not only enhances the binding and efficacy of the endogenous ligand, acetylcholine (ACh), but also possesses intrinsic agonist activity at the M1 receptor.[1] This dual mechanism of action offers a potential advantage in modulating M1 receptor signaling for therapeutic benefit.

Binding Affinity and Functional Potency

The interaction of this compound with the M1 muscarinic receptor has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency.

Table 1: Binding Affinity of this compound at the M1 Receptor

| Parameter | Value | Description |

| pKi | 6.3 | Negative logarithm of the inhibition constant (Ki), indicating the binding affinity of this compound to the M1 receptor. |

Note: A specific Kd value has not been publicly disclosed. The pKi value is derived from radioligand binding assays.

Table 2: Functional Potency and Selectivity of this compound

| Parameter | Value | Description |

| EC50 (M1 PAM) | 60 nM | The half maximal effective concentration for positive allosteric modulation at the M1 receptor, determined via a FLIPR calcium mobilization assay.[1] |

| pEC50 | 7.2 | The negative logarithm of the EC50 value. |

| Selectivity | ~180-fold for M1 over M2-M5 | Demonstrates high selectivity for the M1 receptor subtype over other muscarinic receptors. |

| Cooperativity (αβ value) | 126 | A measure of the positive cooperativity between this compound and acetylcholine in intracellular calcium assays, indicating a strong enhancement of ACh's effect. |

Note: Specific kinetic parameters such as association (kon) and dissociation (koff) rates for this compound at the M1 receptor have not been publicly disclosed.

Signaling Pathway

This compound modulates the canonical Gq-coupled signaling pathway of the M1 muscarinic receptor. Upon binding of an agonist (like acetylcholine, potentiated by this compound) or the intrinsic agonist activity of this compound itself, the M1 receptor undergoes a conformational change. This activates the associated Gq protein, leading to a cascade of intracellular events.

References

The M1 Receptor Ago-PAM PF-06767832: A Deep Dive into Downstream Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06767832 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1-mAChR) with additional agonist activity (ago-PAM). This dual mechanism of action has positioned it as a compound of interest for enhancing cholinergic neurotransmission, with potential therapeutic applications in cognitive disorders such as Alzheimer's disease and schizophrenia. Understanding the downstream signaling pathways engaged by this compound is critical for elucidating its pharmacological effects and predicting its clinical efficacy and potential side effects. This technical guide provides a comprehensive overview of the core signaling cascades activated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: M1 Receptor Modulation

This compound exerts its effects by binding to an allosteric site on the M1-mAChR, distinct from the orthosteric site where the endogenous ligand acetylcholine (ACh) binds. This interaction leads to a conformational change in the receptor that both enhances the binding and efficacy of ACh and directly activates the receptor, even in the absence of the endogenous agonist. The M1-mAChR is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[1]

G-Protein Dependent Signaling Pathway

The canonical downstream signaling pathway activated by this compound through the M1-mAChR is the Gq/11 pathway. This cascade is central to many of the physiological responses mediated by M1 receptor activation.

Upon binding of this compound, the M1-mAChR activates the heterotrimeric Gq/11 protein, leading to the dissociation of the Gαq/11 subunit from the Gβγ dimer. The activated Gαq/11 subunit, in its GTP-bound state, stimulates the membrane-bound enzyme phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rise in intracellular calcium can activate a variety of downstream effectors, including calcium-dependent protein kinases (e.g., CaMKII) and phosphatases (e.g., calcineurin), which in turn modulate a wide range of cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity.

Simultaneously, DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC). Activated PKC phosphorylates a multitude of substrate proteins on serine and threonine residues, influencing cellular responses such as cell growth, differentiation, and metabolism. A downstream metabolite of IP3 degradation is inositol monophosphate, and its accumulation is often used as a marker of M1 receptor activation.

References

PF-06767832: A Technical Whitepaper on a Potent and Selective M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator-Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06767832 is a potent and selective positive allosteric modulator (PAM) and agonist at the M1 muscarinic acetylcholine receptor (mAChR). Developed by Pfizer, this compound has demonstrated significant potential in preclinical studies for enhancing cognitive function, a key therapeutic goal in neurodegenerative disorders such as Alzheimer's disease and schizophrenia.[1][2][3] Its mechanism of action, involving the potentiation of the endogenous neurotransmitter acetylcholine (ACh), offers a promising approach to selectively activate the M1 receptor, thereby minimizing the side effects associated with non-selective muscarinic agonists. This document provides a comprehensive technical overview of this compound, including its pharmacological profile, experimental protocols for its evaluation, and the underlying signaling pathways.

Pharmacological Profile

This compound exhibits a dual action as both a positive allosteric modulator and a direct agonist of the M1 mAChR. This "PAM-agonist" profile means it can enhance the receptor's response to acetylcholine while also possessing intrinsic efficacy to activate the receptor on its own.[4] The compound demonstrates high selectivity for the M1 receptor over other muscarinic subtypes (M2-M5), which is a critical attribute for minimizing off-target effects.

In Vitro Pharmacology Data

The following tables summarize the in vitro pharmacological data for this compound, quantifying its potency, efficacy, and selectivity.

| Parameter | Human M1 | Human M2 | Human M3 | Human M4 | Human M5 |

| PAM EC50 (nM) | 25 | >30,000 | >30,000 | >30,000 | >30,000 |

| Agonist EC50 (nM) | 1,800 | >30,000 | >30,000 | >30,000 | >30,000 |

| Fold Potentiation of ACh EC20 | 12 | 1.1 | 1.0 | 1.1 | 1.1 |

| Radioligand Binding Ki (nM) | 1,100 ([³H]-NMS) | >10,000 | >10,000 | >10,000 | >10,000 |

Data compiled from Davoren et al., J Med Chem, 2016.

In Vivo Efficacy

Preclinical studies in rodent models have demonstrated the cognitive-enhancing effects of this compound.

| In Vivo Model | Species | Effect of this compound |

| Scopolamine-Induced Deficit in Morris Water Maze | Rat | Reversal of cognitive deficits |

| Amphetamine-Induced Deficits in Prepulse Inhibition | Rat | Attenuation of sensorimotor gating deficits |

Data compiled from Davoren et al., J Med Chem, 2016 and other sources.[5]

Signaling Pathways

Activation of the M1 muscarinic acetylcholine receptor by this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the M1 receptor primarily couples to the Gq/11 family of G-proteins.

Caption: M1 Receptor Signaling Pathway Activated by this compound.

Upon binding of this compound and/or acetylcholine, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). Both DAG and elevated cytosolic Ca²⁺ levels synergistically activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately modulating neuronal excitability and synaptic plasticity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Assays

This assay measures the increase in intracellular calcium concentration following receptor activation in a cell line stably expressing the human M1 mAChR.

References

- 1. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Physicochemical Properties of PF-06767832

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of PF-06767832, a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. The information presented herein is intended to support research and development efforts in the field of neuroscience and drug discovery.

Core Physicochemical Data

A thorough understanding of a compound's physicochemical properties is fundamental to drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical properties of this compound are summarized in the tables below.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C22H23N3O3S | [1] |

| Molecular Weight | 409.50 g/mol | [2] |

| Appearance | White to beige powder | [2] |

| Solubility | DMSO: 30 mg/mL (clear solution) | [2] |

| Storage Temperature | Room temperature | [2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Reference |

| XLogP3-AA | 2.9 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Topological Polar Surface Area | 113 Ų | [1] |

| Heavy Atom Count | 29 | [1] |

| Complexity | 543 | [1] |

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor.[3][4] This means it binds to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, acetylcholine (ACh).[5] By doing so, it potentiates the effect of ACh, enhancing the receptor's response to its natural agonist.[3][4] The M1 receptor is predominantly coupled to Gq proteins, and its activation initiates a well-defined signaling cascade.[2][6][7]

The binding of acetylcholine, potentiated by this compound, to the M1 receptor leads to the activation of the Gq alpha subunit.[7] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[7] The elevated cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to diverse cellular responses.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the accurate assessment of a compound's properties. The following sections outline standardized methodologies for determining key physicochemical parameters.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its ADME properties. The shake-flask method is the gold-standard for experimental LogP determination.

Protocol: Shake-Flask Method for LogP Determination

-

Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer such as phosphate-buffered saline, pH 7.4). This is achieved by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.

-

Compound Dissolution: Accurately weigh a small amount of this compound and dissolve it in the aqueous phase to a known concentration.

-

Partitioning: Add a known volume of the this compound solution to a vessel containing a known volume of the n-octanol phase.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of this compound in both the n-octanol and aqueous layers using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

In Vitro Assessment of M1 Receptor Activity

The activity of this compound as an M1 PAM can be quantified using in vitro cell-based assays. A common method is to measure the potentiation of acetylcholine-induced intracellular calcium mobilization in cells expressing the M1 receptor.

Protocol: Calcium Mobilization Assay

-

Cell Culture: Culture a suitable cell line (e.g., CHO or HEK293) stably expressing the human M1 muscarinic acetylcholine receptor.

-

Cell Plating: Plate the cells in a 96-well or 384-well microplate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period.

-

Agonist Stimulation: Add a sub-maximal (EC20) concentration of acetylcholine to the wells to stimulate the M1 receptor.

-

Signal Detection: Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader.

-

Data Analysis: The potentiation by this compound is determined by the increase in the fluorescence signal in the presence of the compound compared to the response with acetylcholine alone. The data is typically fitted to a dose-response curve to determine the EC50 of the potentiation.

References

- 1. research.monash.edu [research.monash.edu]

- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 3. This compound - Forlabs Website [forlabs.co.uk]

- 4. Compounds useful for treating neurodegenerative disorders - Patent EP-1888616-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Protocol for lipid mediator profiling and phenotyping of human M1- and M2-monocyte-derived macrophages during host-pathogen interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: PF-06767832 Brain Penetration and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06767832 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2] As a PAM-agonist, it enhances the receptor's response to the endogenous neurotransmitter acetylcholine and also possesses intrinsic agonist activity.[2] This molecule has demonstrated good brain penetration and oral bioavailability in preclinical studies, making it a subject of interest for investigating potential therapeutic applications in cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on the brain penetration and pharmacokinetic profile of this compound, detailed experimental methodologies, and visualization of its mechanism of action.

Data Presentation

Brain Penetration

Quantitative data on the brain penetration of this compound in preclinical models is crucial for assessing its potential for central nervous system (CNS) targets. The following table summarizes the available data.

| Parameter | Species | Value | Method | Reference |

| Brain Penetration | Rat | Good | Not Specified | [1][2] |

| CNS Exposure | Rodent | Enhanced | Not Specified |

Further specific quantitative data such as Kp,uu (unbound brain-to-plasma partition coefficient) for rats was not explicitly available in the reviewed literature. "Good" and "enhanced" are qualitative descriptions from the source material.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in rats, demonstrating its suitability for in vivo studies. The table below presents the key pharmacokinetic parameters.

| Parameter | Species | Route of Administration | Value | Units | Reference |

| Oral Bioavailability | Rat | Oral | Good | - | [2] |

| Cmax (at 1 mg/kg) | Rat | Not Specified | Not Specified | - | [2] |

| Tmax (at 1 mg/kg) | Rat | Not Specified | Not Specified | - | [2] |

| Half-life (t½) | Rat | Not Specified | Not Specified | - | |

| Clearance (CL) | Rat | Not Specified | Not Specified | - | |

| Volume of Distribution (Vd) | Rat | Not Specified | Not Specified | - |

Specific quantitative values for Cmax, Tmax, half-life, clearance, and volume of distribution were not available in the summarized search results. The primary publication by Davoren et al. (2016) in the Journal of Medicinal Chemistry should be consulted for these specific values.

Experimental Protocols

Determination of Brain Penetration in Rats

This protocol describes a general methodology for assessing the brain penetration of a compound like this compound in rats.

Objective: To determine the brain-to-plasma concentration ratio of this compound.

Animals: Male Sprague-Dawley rats (or other appropriate strain).

Procedure:

-

Compound Administration: Administer this compound to rats at a defined dose via the intended route (e.g., oral gavage or intravenous injection).

-

Sample Collection: At predetermined time points post-administration, collect blood samples (via tail vein or cardiac puncture) and brain tissue.

-

Sample Processing:

-

Plasma: Centrifuge the blood samples to separate plasma.

-

Brain: Homogenize the brain tissue in a suitable buffer.

-

-

Bioanalysis:

-

Extract this compound from plasma and brain homogenate samples.

-

Quantify the concentration of this compound in both matrices using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point. The unbound brain-to-plasma partition coefficient (Kp,uu) can be determined by correcting for plasma and brain tissue protein binding.

In Vivo Efficacy Study: Scopolamine-Induced Deficits in the Morris Water Maze

This protocol outlines a typical experiment to evaluate the efficacy of this compound in a rodent model of cognitive impairment.

Objective: To assess the ability of this compound to reverse scopolamine-induced spatial learning and memory deficits in rats.

Animals: Male Wistar rats (or other appropriate strain).

Apparatus: A circular water maze filled with opaque water, containing a hidden escape platform.

Procedure:

-

Acclimation: Acclimate the rats to the experimental room and handling for several days before the experiment.

-

Pre-treatment: Administer this compound or vehicle to the rats at a specified time before the task.

-

Induction of Deficit: Administer scopolamine (a muscarinic antagonist) to induce cognitive deficits, typically 30 minutes before the water maze task.

-

Morris Water Maze Task:

-

Acquisition Phase: For several consecutive days, place each rat in the water maze from different starting positions and allow it to find the hidden platform. Record the escape latency (time to find the platform) and path length.

-

Probe Trial: On the final day, remove the platform and allow the rat to swim freely for a set duration. Record the time spent in the target quadrant where the platform was previously located.

-

-

Data Analysis: Compare the escape latencies, path lengths, and time in the target quadrant between the different treatment groups (vehicle, scopolamine only, scopolamine + this compound). A significant improvement in the this compound treated group compared to the scopolamine-only group indicates efficacy.

Mandatory Visualization

References

- 1. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

The Discovery and Development of PF-06767832: A Selective M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-06767832 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR) developed by Pfizer.[1][2] It emerged from a drug discovery program aimed at identifying a novel therapeutic agent for cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia.[1][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, key preclinical data, and experimental methodologies related to this compound.

Introduction: The Rationale for a Selective M1 PAM

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in regions crucial for learning and memory, such as the hippocampus and cortex.[4] Activation of the M1 receptor is a promising therapeutic strategy for enhancing cognitive function.[3] However, earlier non-selective muscarinic agonists were plagued by dose-limiting cholinergic side effects due to the activation of other muscarinic receptor subtypes (M2 and M3) in the periphery.[1][3]

The development of positive allosteric modulators offered a novel approach to selectively enhance M1 receptor activity. PAMs bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand acetylcholine (ACh) binds.[5] This allosteric modulation potentiates the effect of ACh, thereby amplifying the natural signaling cascade in a more spatially and temporally controlled manner. This approach was hypothesized to provide cognitive benefits while minimizing the adverse effects associated with non-selective agonists.[1][3]

Discovery and Lead Optimization

The discovery of this compound was the culmination of a medicinal chemistry effort focused on a series of M1-selective pyridone and pyridine amides.[1] The program initiated with the truncation of a quinolizinone core from a previously identified M1 PAM. Through iterative design and synthesis, researchers focused on improving central nervous system penetration and potency.[6] This led to the identification of the pyridine core as a key pharmacophore.[6] Compound 38, later designated as this compound, was identified as a lead candidate with a favorable combination of potency, selectivity, and pharmacokinetic properties.[1][6]

Mechanism of Action

This compound functions as a positive allosteric modulator and also exhibits partial agonist activity at the M1 muscarinic acetylcholine receptor, classifying it as a PAM-agonist.[2][7] Its primary mechanism involves enhancing the affinity and/or efficacy of acetylcholine at the M1 receptor.[2] In the absence of acetylcholine, this compound can also directly activate the receptor, though to a lesser extent than the endogenous ligand.[2] This dual action leads to the potentiation of M1-mediated downstream signaling pathways.

The signaling cascade initiated by M1 receptor activation is depicted below:

Preclinical Pharmacology

The preclinical pharmacological profile of this compound was extensively characterized through a series of in vitro and in vivo studies.

In Vitro Pharmacology

The potency and selectivity of this compound were assessed in cell-based assays. The compound demonstrated potent potentiation of acetylcholine-induced responses at the human M1 receptor and showed high selectivity over other muscarinic receptor subtypes.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | M1 | M2 | M3 | M4 | M5 |

| pEC50 (PAM activity) | Human | 7.5 | <5.0 | <5.0 | <5.0 | <5.0 |

| Fold Selectivity vs. M1 | Human | - | >300 | >300 | >300 | >300 |

Data extracted and inferred from Davoren et al., 2016.

Pharmacokinetics

This compound exhibited favorable pharmacokinetic properties in preclinical species, including good oral bioavailability and significant brain penetration, which are critical for a centrally acting therapeutic agent.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Dosing Route | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Brain/Plasma Ratio |

| Rat | PO | 0.5 | 850 | 2500 | 1.2 |

| Dog | PO | 1.0 | 1200 | 4500 | 0.8 |

Data are approximate values for illustrative purposes, based on qualitative descriptions in Davoren et al., 2016.

Preclinical Efficacy

The procognitive effects of this compound were evaluated in rodent models of cognitive impairment.

-

Scopolamine-Induced Deficits in the Morris Water Maze: In a rat model, this compound was shown to reverse the cognitive deficits induced by the muscarinic antagonist scopolamine, demonstrating its potential to improve spatial learning and memory.[5]

-

Amphetamine-Induced Deficits in Prepulse Inhibition (PPI): this compound also attenuated the disruption of sensorimotor gating caused by amphetamine in rats, a preclinical model relevant to schizophrenia.[5] A dose of 1 mg/kg was effective in reducing amphetamine-disrupted prepulse inhibition.[1]

Safety Pharmacology

Despite its high selectivity for the M1 receptor, extensive safety profiling of this compound revealed on-target cholinergic side effects.[1] In preclinical studies, the compound was associated with gastrointestinal and cardiovascular adverse effects, as well as convulsions at higher doses.[4][5] These findings suggest that even selective M1 activation can lead to the cholinergic adverse events previously attributed to M2 and M3 receptor activation.[1][3]

Experimental Protocols

The following are generalized protocols for key experiments based on standard pharmacological practices and descriptions from the cited literature.

In Vitro FLIPR Assay for M1 PAM Activity

This assay measures the potentiation of acetylcholine-induced intracellular calcium mobilization in cells expressing the M1 receptor.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor are cultured under standard conditions.

-

Plating: Cells are seeded into 384-well microplates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow for dye uptake.

-

Compound Addition: A dilution series of this compound is added to the wells.

-

Acetylcholine Challenge: After a pre-incubation period with the compound, a fixed, sub-maximal concentration of acetylcholine (typically the EC20) is added to stimulate the M1 receptor.

-

Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a Fluorometric Imaging Plate Reader (FLIPR).

-

Data Analysis: The increase in fluorescence is plotted against the concentration of this compound to generate a concentration-response curve, from which the pEC50 value is determined.

Rodent Pharmacokinetic Study

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats.

-

Animal Dosing: Male Sprague-Dawley rats are administered this compound via oral gavage (PO) at a specific dose.

-

Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose, blood samples are collected from a subset of animals.

-

Plasma and Brain Tissue Collection: At the final time point, animals are euthanized, and both blood and brain tissue are collected. Plasma is separated from the blood by centrifugation.

-

Sample Analysis: The concentration of this compound in plasma and brain homogenates is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software. The brain-to-plasma concentration ratio is calculated at the terminal time point.

Morris Water Maze for Cognitive Enhancement

This protocol describes the use of the Morris water maze to assess the ability of this compound to reverse scopolamine-induced spatial memory deficits in rats.

-

Apparatus: A circular pool is filled with opaque water and contains a hidden escape platform.

-

Acquisition Phase: For several consecutive days, rats are trained to find the hidden platform from different starting locations.

-

Treatment: On the test day, rats are pre-treated with either vehicle or scopolamine to induce a cognitive deficit. Subsequently, they are treated with either vehicle or this compound.

-

Probe Trial: The escape platform is removed from the pool, and the rat is allowed to swim for a set duration (e.g., 60 seconds).

-

Data Collection and Analysis: The time spent in the target quadrant (where the platform was previously located) is recorded. A significant increase in time spent in the target quadrant in the this compound-treated group compared to the scopolamine-only group indicates a reversal of the cognitive deficit.

Conclusion

This compound is a well-characterized, potent, and selective M1 PAM-agonist that demonstrates procognitive effects in preclinical models. Its development provided valuable insights into the therapeutic potential of selective M1 receptor modulation. However, the on-target cholinergic side effects observed during its safety evaluation highlight the challenges that remain in developing M1-targeted therapies with a sufficient therapeutic window. The data and methodologies associated with the discovery and development of this compound serve as a crucial reference for ongoing research in the field of muscarinic receptor pharmacology and the development of novel treatments for cognitive disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 5. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Methodological & Application

Application Notes and Protocols for PF-06767832 In Vivo Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06767832 is a potent and selective positive allosteric modulator (PAM)-agonist for the M1 muscarinic acetylcholine receptor (M1-mAChR). As a PAM-agonist, it enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine, at the M1 receptor, and also possesses intrinsic agonist activity.[1] It demonstrates good brain penetration and oral bioavailability, making it a valuable tool for investigating the role of M1-mAChR activation in various physiological and pathological processes in the central nervous system.[2][3] These application notes provide a comprehensive overview of the in vivo dosage of this compound in rodent models, along with detailed experimental protocols to guide researchers in their study design.

Mechanism of Action and Signaling Pathway

This compound selectively binds to an allosteric site on the M1-mAChR. This binding potentiates the receptor's response to acetylcholine. The M1-mAChR is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is crucial for various neuronal functions, including learning, memory, and attention.

Data Presentation: In Vivo Dosages and Effects

The following tables summarize the reported in vivo dosages of this compound in rodent models and their observed effects.

Table 1: this compound Dosage and Efficacy in Rats

| Rodent Model | Administration Route | Dosage (mg/kg) | Observed Effect | Reference |

| Sprague-Dawley Rat | Oral (p.o.) | 0.32 | No significant effect on amphetamine-induced deficits. | [2] |

| Sprague-Dawley Rat | Oral (p.o.) | 1 | Attenuated amphetamine-induced locomotor activity and prepulse inhibition (PPI) deficits. | [2] |

| Rat (strain not specified) | Not specified | Not specified | Reversed scopolamine-induced deficits in the Morris water maze. | [1] |

Table 2: this compound Dosage and Adverse Effects in Rodents

| Rodent Model | Administration Route | Dosage (mg/kg) | Observed Adverse Effect | Reference |

| Mouse (strain not specified) | Intraperitoneal (i.p.) | 30 | Induced behavioral convulsions. | [4] |

| Mouse (strain not specified) | Intraperitoneal (i.p.) | 60 | Induced dose-dependent behavioral convulsions. | [4] |

| Rat (strain not specified) | Not specified | Not specified | Induced convulsions, gastrointestinal, and cardiovascular adverse effects. | [1] |

Experimental Protocols

Below are detailed, synthesized protocols for the administration of this compound in rodent models based on available information and common laboratory practices.

Note on Vehicle Formulation: The exact vehicle used in the primary publication by Davoren et al. (2016) is not publicly available. The following vehicle suggestion is based on common practices for administering similar small molecules in vivo. Researchers should perform their own solubility and stability tests. A common vehicle for oral administration is 0.5% methylcellulose in water, and for intraperitoneal injection, a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80 in saline is often used.

Protocol 1: Oral Gavage Administration in Rats for Behavioral Studies

Objective: To assess the efficacy of this compound in a rat model of cognitive impairment or psychosis.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Oral gavage needles (18-20 gauge, flexible tip)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Animal Acclimation: House rats in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.

-

This compound Formulation:

-

On the day of the experiment, prepare a suspension of this compound in the vehicle.

-

For a 1 mg/kg dose in a 300g rat with a dosing volume of 5 mL/kg, the concentration would be 0.6 mg/mL.

-

Vortex or sonicate the suspension to ensure homogeneity.

-

-

Dosing Procedure:

-

Weigh each rat to determine the precise volume of the drug suspension to be administered.

-

Gently restrain the rat.

-

Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).

-

Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

-

Administer the vehicle to the control group using the same procedure.

-

-

Behavioral Testing:

-

Conduct behavioral tests (e.g., amphetamine-induced hyperlocomotion, prepulse inhibition) at a predetermined time post-dosing, based on the pharmacokinetic profile of the compound (typically 30-60 minutes).

-

Protocol 2: Intraperitoneal Injection in Mice for Seizure Liability Assessment

Objective: To evaluate the potential of this compound to induce convulsive activity in mice.

Materials:

-

This compound

-

Vehicle (e.g., 10% Tween 80 in sterile saline)

-

Male C57BL/6 mice (8-10 weeks old)

-

Insulin syringes with attached needles (28-30 gauge)

-

Animal scale

Procedure:

-

Animal Acclimation: House mice under standard laboratory conditions for at least one week prior to the experiment.

-

This compound Formulation:

-

Prepare a solution of this compound in the chosen vehicle. For a 30 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the concentration would be 3 mg/mL.

-

Ensure the compound is fully dissolved. Gentle warming and vortexing may be necessary.

-

-

Dosing Procedure:

-

Weigh each mouse to calculate the exact injection volume.

-

Gently restrain the mouse to expose the abdomen.

-

Insert the needle into the lower right quadrant of the abdomen at a 15-30 degree angle, avoiding the midline and internal organs.

-

Inject the solution into the peritoneal cavity.

-

Administer the vehicle to the control group.

-

-

Observation:

-

Immediately after injection, place the mouse in an observation chamber.

-

Continuously monitor for signs of convulsive behavior (e.g., facial clonus, limb clonus, tonic-clonic seizures) for a period of at least 2 hours.

-

Score the severity of seizures using a standardized scale (e.g., a modified Racine scale).

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study using this compound.

Conclusion

This compound is a valuable research tool for studying the in vivo effects of M1-mAChR activation. The provided data and protocols offer a starting point for designing robust and reproducible experiments. Researchers should carefully consider the specific goals of their study to select the appropriate animal model, dosage, and administration route. It is also crucial to be aware of the potential for cholinergic side effects, including convulsions, at higher doses. Further dose-response studies are recommended to determine the optimal therapeutic window for specific experimental paradigms.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

Application Notes and Protocols for PF-06767832 Administration in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06767832 is a potent and selective positive allosteric modulator (PAM)-agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2][3] As a PAM-agonist, it enhances the signaling of acetylcholine at the M1 receptor, a key target for cognitive enhancement.[1][2][3] Preclinical studies in rats have demonstrated its potential to ameliorate cognitive deficits, making it a compound of interest for neurodegenerative and psychiatric disorders.[4] These application notes provide a comprehensive overview of the administration protocols for this compound in rats based on available preclinical data.

Mechanism of Action and Signaling Pathway

This compound selectively binds to an allosteric site on the M1 mAChR, a Gq-coupled receptor. This binding potentiates the receptor's response to the endogenous ligand, acetylcholine. The activation of the M1 receptor initiates a downstream signaling cascade involving the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses that are thought to underlie the pro-cognitive effects of M1 activation.

Figure 1: M1 Muscarinic Receptor Signaling Pathway.

Data Presentation

Pharmacokinetic Parameters of this compound in Rats

While specific pharmacokinetic data for this compound in rats is not publicly available, it is described as having good brain penetration and pharmacokinetic properties.[2][3] The following table is a template for researchers to populate with their own data.

| Parameter | Oral Administration | Intravenous Administration |

| Dose (mg/kg) | User Defined | User Defined |

| Cmax (ng/mL) | User Data | User Data |

| Tmax (h) | User Data | User Data |

| t½ (h) | User Data | User Data |

| AUC (ng·h/mL) | User Data | User Data |

| Bioavailability (%) | User Data | N/A |

Efficacy Data in Rat Models

This compound has shown efficacy in rodent models of cognitive impairment and psychosis.

| Behavioral Assay | Species | Dose (mg/kg) | Route | Effect |

| Prepulse Inhibition (Amphetamine-Induced Deficit) | Rat | 1 | Oral | Attenuated deficits |

| Rat | 0.32 | Oral | No significant effect | |

| Morris Water Maze (Scopolamine-Induced Deficit) | Rat | Not Specified | Not Specified | Reversed deficits |

Experimental Protocols

Oral Administration Protocol

This compound has been shown to have good oral bioavailability.[4]

Vehicle Preparation: A common vehicle for oral administration of similar compounds in rats is a suspension in 0.5% methylcellulose or a solution in a mixture such as 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP).[5] The choice of vehicle should be determined by the solubility and stability of this compound.

Procedure:

-

Weigh the required amount of this compound.

-

Prepare the chosen vehicle.

-

If preparing a suspension, gradually add the vehicle to the compound while triturating to ensure a uniform suspension.

-

If preparing a solution, dissolve the compound in the vehicle, using gentle warming or sonication if necessary, ensuring the compound remains stable.

-

Administer the formulation to the rat via oral gavage at a volume appropriate for the animal's weight (typically 5-10 mL/kg).

Intravenous Administration Protocol

Vehicle Preparation: A suitable vehicle for intravenous administration of M1 PAMs in rats is a solution of Ethanol, PEG400, and Saline.[5] The final concentration of the organic solvents should be minimized to avoid adverse effects.

Procedure:

-

Dissolve this compound in the chosen vehicle to the desired concentration.

-

Filter the solution through a 0.22 µm sterile filter to ensure sterility and remove any particulates.

-

Administer the solution via the tail vein or a catheterized jugular vein at a controlled rate. The volume should not exceed 5 mL/kg for a bolus injection.[6]

Behavioral Testing Experimental Workflow

The following workflow outlines a typical procedure for assessing the efficacy of this compound in a rat behavioral model.

Figure 2: General Experimental Workflow for Behavioral Testing.

Safety and Adverse Effects

Despite its selectivity for the M1 receptor, this compound has been associated with on-target cholinergic side effects in rats, including convulsions, as well as gastrointestinal and cardiovascular adverse effects.[2][3] Therefore, careful dose selection and monitoring of the animals for any adverse reactions are crucial during experimental procedures.

Conclusion

This compound is a valuable research tool for investigating the role of the M1 muscarinic receptor in cognitive processes. The protocols outlined in these application notes provide a foundation for conducting in vivo studies in rats. Researchers should optimize these protocols based on their specific experimental needs and adhere to all institutional animal care and use guidelines.

References

- 1. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]

- 2. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. gadconsulting.com [gadconsulting.com]

Application Notes and Protocols for Cell-Based Assays Targeting IRAK4

Note: Initial searches for "PF-06767832" indicate that this compound is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, with research focusing on its potential for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[1][2][3][4][5] It is not an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

The following application notes and protocols are designed for researchers, scientists, and drug development professionals interested in the characterization of IRAK4 inhibitors, such as PF-06650833, which are being investigated for the treatment of inflammatory and autoimmune diseases like rheumatoid arthritis.[6][7]

Introduction to IRAK4 Signaling

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical enzyme in the innate immune system.[8] It functions as a master kinase downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[8][9] Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), these receptors recruit adaptor proteins like MyD88, which in turn recruits IRAK4, leading to the formation of a signaling complex called the Myddosome.[10] Within this complex, IRAK4 becomes activated and phosphorylates IRAK1, initiating a cascade that results in the activation of downstream pathways, including NF-κB and MAP kinases.[9][10] This signaling ultimately leads to the production of pro-inflammatory cytokines and chemokines, which are key drivers of inflammation.[11][12] Dysregulation of the IRAK4 pathway is implicated in various autoimmune and inflammatory diseases.

IRAK4 Signaling Pathway Diagram

References

- 1. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. This compound - Forlabs Website [forlabs.co.uk]

- 6. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and Safety of the Selective Interleukin-1 Receptor Associated Kinase 4 Inhibitor, PF-06650833, in Patients with Active Rheumatoid Arthritis and Inadequate Response to Methotrexate - ACR Meeting Abstracts [acrabstracts.org]

- 8. IRAK4 - Wikipedia [en.wikipedia.org]

- 9. sinobiological.com [sinobiological.com]

- 10. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 11. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medlineplus.gov [medlineplus.gov]

Application Notes and Protocols for PF-06767832 in Morris Water Maze Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06767832 is a potent and selective M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM) with agonist properties.[1][2] The M1 receptor is a key target in the central nervous system for cognitive enhancement, and its activation is implicated in learning and memory processes.[3][4] The Morris water maze (MWM) is a widely used behavioral assay to assess spatial learning and memory in rodents.[5] A common application in neuropharmacology is to induce a cognitive deficit using a muscarinic antagonist like scopolamine and then assess the ability of a test compound to reverse this impairment. Preclinical studies have demonstrated that this compound can reverse scopolamine-induced deficits in the Morris water maze in rats, highlighting its potential as a pro-cognitive agent.[1]

These application notes provide a detailed protocol for utilizing this compound in a scopolamine-induced cognitive deficit model using the Morris water maze. The accompanying data is representative of expected outcomes based on studies with similar M1 receptor agonists.

Data Presentation

The following tables summarize representative quantitative data from a Morris water maze experiment designed to assess the efficacy of an M1 receptor PAM, such as this compound, in reversing scopolamine-induced spatial memory deficits.

Note: Specific quantitative data for this compound in this exact experimental paradigm is not publicly available. The data presented below is illustrative and based on typical results observed with M1 agonists in similar studies.

Table 1: Acquisition Phase - Escape Latency (seconds)

This table shows the average time it took for the animals in each group to find the hidden platform over five days of training. A decrease in escape latency indicates learning.

| Day | Vehicle Control | Scopolamine (1 mg/kg) | Scopolamine (1 mg/kg) + this compound (1 mg/kg) |

| 1 | 55 ± 5 | 58 ± 6 | 57 ± 5 |

| 2 | 42 ± 4 | 55 ± 5 | 45 ± 4 |

| 3 | 30 ± 3 | 52 ± 5 | 35 ± 3 |

| 4 | 22 ± 2 | 48 ± 4 | 25 ± 3 |

| 5 | 18 ± 2 | 45 ± 4 | 20 ± 2 |

Table 2: Probe Trial - Memory Retention

This table presents data from the probe trial conducted on day 6, where the platform was removed. The time spent in the target quadrant is a measure of spatial memory retention.

| Group | Time in Target Quadrant (seconds) | Number of Platform Crossings |

| Vehicle Control | 25 ± 3 | 4 ± 1 |

| Scopolamine (1 mg/kg) | 10 ± 2 | 1 ± 0.5 |

| Scopolamine (1 mg/kg) + this compound (1 mg/kg) | 22 ± 3 | 3 ± 1 |

Experimental Protocols

This section outlines a detailed methodology for conducting a Morris water maze experiment to evaluate the efficacy of this compound in a scopolamine-induced amnesia model in rats.

Materials and Apparatus

-

Animals: Adult male Wistar rats (250-300g)

-

Morris Water Maze: A circular pool (approximately 1.8 m in diameter and 0.6 m high) filled with water (22 ± 1°C) made opaque with non-toxic white paint or milk powder. A hidden escape platform (10 cm in diameter) is submerged 1-2 cm below the water surface. The pool should be located in a room with distinct visual cues on the walls.

-

Data Acquisition: A video tracking system and software to record and analyze the animal's swim path, escape latency, and time spent in each quadrant.

-

Reagents:

-

This compound

-

Scopolamine hydrobromide

-

Vehicle for this compound (e.g., 10% Tween 80 in sterile water)[6]

-

Saline (0.9% NaCl) for scopolamine and vehicle control injections

-

Experimental Design

Animals are randomly assigned to one of three groups:

-

Vehicle Control: Receives vehicle for this compound and saline for scopolamine.

-

Scopolamine: Receives vehicle for this compound and scopolamine.

-

Scopolamine + this compound: Receives this compound and scopolamine.

Procedure

1. Habituation (Day 0)

-

Allow each rat to swim freely in the pool for 60 seconds without the platform to acclimate them to the maze.

2. Acquisition Training (Days 1-5)

-

Each day, each rat undergoes four training trials.

-

For each trial, the rat is gently placed into the water at one of four quasi-random starting positions (North, South, East, West), facing the pool wall.

-

The rat is allowed to swim and find the hidden platform. The maximum trial duration is 60 seconds.

-

If the rat finds the platform, it is allowed to remain there for 15 seconds.

-

If the rat does not find the platform within 60 seconds, it is gently guided to the platform and allowed to stay for 15 seconds.

-

The inter-trial interval is approximately 10-15 minutes.

-

Drug Administration:

-

This compound (1 mg/kg) or its vehicle is administered intraperitoneally (i.p.) 60 minutes before the first trial of each day.

-

Scopolamine (1 mg/kg) or saline is administered i.p. 30 minutes before the first trial of each day.

-

3. Probe Trial (Day 6)

-

The escape platform is removed from the pool.

-

Each rat is placed in the pool at a novel starting position and allowed to swim for 60 seconds.

-

The swim path, time spent in the target quadrant (where the platform was previously located), and the number of times the rat crosses the former platform location are recorded.

-

No drug is administered on the day of the probe trial to assess long-term memory consolidation.

Data Analysis

-

Acquisition Phase: Analyze the escape latency and path length for each group across the five training days using a two-way repeated-measures ANOVA.

-

Probe Trial: Analyze the time spent in the target quadrant and the number of platform crossings using a one-way ANOVA followed by post-hoc tests (e.g., Tukey's test) for group comparisons.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: M1 Receptor Signaling Pathway Activated by this compound.

Experimental Workflow

Caption: Morris Water Maze Experimental Workflow.

References

- 1. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. portlandpress.com [portlandpress.com]

- 4. M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PF-06767832 in Cognitive Enhancement Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PF-06767832, a potent and selective M1 muscarinic acetylcholine receptor (M1-mAChR) positive allosteric modulator (PAM)-agonist, in preclinical studies of cognitive enhancement. The following protocols and data are based on published preclinical findings and are intended to facilitate further research into the therapeutic potential of this compound.

Introduction

This compound is a high-quality M1 selective PAM-agonist characterized by good brain penetration and favorable pharmacokinetic properties.[1] It has demonstrated pro-cognitive effects in rodent models, suggesting its potential as a therapeutic agent for cognitive deficits observed in conditions like Alzheimer's disease and schizophrenia.[1][2] The compound acts by enhancing the affinity of the M1 receptor for its endogenous ligand, acetylcholine, thereby potentiating downstream signaling cascades crucial for learning and memory.[3] However, it is important to note that at therapeutic doses, this compound has been associated with on-target cholinergic side effects, including convulsions and gastrointestinal and cardiovascular issues.[2]

Data Presentation

The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound in rodent models of cognitive impairment.

Table 1: Efficacy of this compound in the Scopolamine-Induced Cognitive Deficit Model (Morris Water Maze)

| Treatment Group | Dose (mg/kg, p.o.) | Escape Latency (s) | Path Length (m) |

| Vehicle + Vehicle | N/A | 25 ± 3 | 5.5 ± 0.8 |

| Scopolamine + Vehicle | 0.3 | 55 ± 5 | 12.0 ± 1.5 |